molecular formula C9H11NO2 B1619312 5-Isopropylpicolinic acid CAS No. 26405-26-5

5-Isopropylpicolinic acid

Cat. No. B1619312
CAS RN: 26405-26-5
M. Wt: 165.19 g/mol
InChI Key: MUACBAPXCBZBAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Isopropylpicolinic acid involves a multi-step reaction. The first step involves the use of triethylamine and (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in isopropyl alcohol under an inert atmosphere at 80°C for 7 hours. The second step involves the use of 20% palladium hydroxide-activated charcoal and hydrogen in methanol for 2 hours .

Scientific Research Applications

  • Bioproduction of Polylactic Acid

    • Field : Industrial Biotechnology
    • Application : Picolinic acid derivatives like Lactic acid (LA) are important organic acids with broad industrial applications. They are considered as environmentally friendly alternatives to petroleum-based plastic .
    • Method : Microbial fermentation is the industrial route for LA production. LA bacteria and certain genetic engineering bacteria are widely used for LA production .
    • Results : The development of LA production from cost-effective biomasses is a potential solution to reduce the cost of LA production .
  • Biomedical Applications of Polylactic Acid

    • Field : Biomedicine
    • Application : Polylactic acid, a derivative of lactic acid, is a degradable and environmentally friendly polymer. It has good biocompatibility and biodegradability, and has been approved by the U.S. Food and Drug Administration (FDA) as a biomedical material .
    • Method : Polylactic acid blocks and blends play significant roles in drug delivery, implants, and tissue engineering .
    • Results : Polylactic acid has good physical properties, and its modification can optimize its properties to a certain extent .
  • Antiviral Abilities

    • Field : Virology
    • Application : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The outcomes of this application were not detailed in the source .

Safety And Hazards

Safety precautions for handling 5-Isopropylpicolinic acid include keeping the product out of reach of children, avoiding contact with eyes, skin, or clothing, and not eating, drinking, or smoking when using this product. It should be handled under an inert gas and protected from moisture. It should be kept cool and protected from sunlight . The product is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet .

properties

IUPAC Name

5-propan-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUACBAPXCBZBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358786
Record name 5-Isopropylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylpicolinic acid

CAS RN

26405-26-5
Record name 5-Isopropylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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